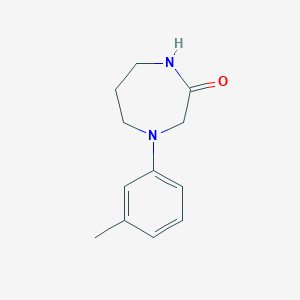

4-(3-Methylphenyl)-1,4-diazepan-2-one

Description

Contextualization of 1,4-Diazepanones in Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of organic and medicinal chemistry, with nitrogen-containing heterocycles being particularly prominent. nih.gov Diazepines, which are seven-membered rings with two nitrogen atoms, and their derivatives are of significant interest. nih.gov The 1,4-diazepanone scaffold is a key substructure within this class. When a benzene (B151609) ring is fused to the diazepine (B8756704) ring, it forms the well-known benzodiazepine (B76468) structure, a core component in many widely used drugs like Diazepam. nih.govtsijournals.com The study of such scaffolds helps in understanding how the ring structure and its substituents influence the molecule's three-dimensional shape and properties.

Significance of the 1,4-Diazepan-2-one (B1253349) Core in Chemical and Biological Research

The 1,4-diazepan-2-one core and its fused analogues, particularly 1,4-benzodiazepines, are recognized as "privileged structures" in medicinal chemistry. jocpr.com This term is used for molecular frameworks that can bind to multiple, unrelated biological targets, making them a rich source for the development of new drugs. jocpr.com Derivatives of the 1,4-diazepine scaffold have been shown to exhibit a wide array of biological activities. semanticscholar.org

| Biological Activity | Reference |

|---|---|

| Anticonvulsant | nih.govtsijournals.com |

| Anxiolytic (Anti-anxiety) | nih.govtsijournals.com |

| Sedative and Hypnotic | tsijournals.com |

| Muscle Relaxant | tsijournals.com |

| Antipsychotic | semanticscholar.org |

| Anthelmintic | semanticscholar.org |

| Antibacterial and Antifungal | semanticscholar.org |

| Anticancer | semanticscholar.org |

This diverse pharmacological profile has spurred extensive research into synthesizing and evaluating new derivatives of this scaffold. semanticscholar.org

Rationale for Investigating Substituted 1,4-Diazepan-2-one Derivatives, focusing on 4-(3-Methylphenyl)-1,4-Diazepan-2-one (B6204961)

The investigation of substituted derivatives of a biologically active scaffold is a fundamental strategy in drug discovery, aimed at understanding the structure-activity relationship (SAR). chemisgroup.usblogspot.com The goal is to see how different chemical groups at various positions on the core structure affect the compound's pharmacological properties. chemisgroup.usblogspot.com

For the 1,4-diazepan-2-one core, modifications can be made at several positions. The rationale for synthesizing and studying a compound like 4-(3-Methylphenyl)-1,4-diazepan-2-one is to explore the impact of the 3-methylphenyl substituent at the N4 position. Key considerations for this specific substitution include:

Lipophilicity : The addition of the phenyl and methyl groups increases the molecule's lipophilicity (its ability to dissolve in fats and lipids), which can influence its absorption, distribution, and ability to cross biological membranes like the blood-brain barrier.

Steric Effects : The size and shape of the 3-methylphenyl group can affect how the molecule fits into and interacts with the binding site of a biological target.

Electronic Effects : The aromatic ring and the methyl group can influence the electron distribution within the molecule, potentially altering its binding affinity to a receptor.

By systematically creating and testing derivatives with different substituents, researchers can fine-tune the molecular structure to enhance desired biological activities and reduce potential side effects. The study of 4-(3-Methylphenyl)-1,4-diazepan-2-one is a logical step in the broader exploration of the vast chemical space and therapeutic potential of the 1,4-diazepanone scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

4-(3-methylphenyl)-1,4-diazepan-2-one |

InChI |

InChI=1S/C12H16N2O/c1-10-4-2-5-11(8-10)14-7-3-6-13-12(15)9-14/h2,4-5,8H,3,6-7,9H2,1H3,(H,13,15) |

InChI Key |

BWUVBMMWZMQLFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCCNC(=O)C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Methylphenyl 1,4 Diazepan 2 One and Its Analogs

Overview of General Synthetic Routes to 1,4-Diazepanones

The construction of the 1,4-diazepanone scaffold can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. The primary methods include intramolecular cyclization reactions, ring expansion of smaller heterocyclic precursors, and reductive amination strategies.

Cyclization Reactions

Cyclization reactions are a cornerstone for the synthesis of 1,4-diazepanones, typically involving the formation of one of the amide bonds or the final ring-closing C-N bond.

Intramolecular Cyclization: A common strategy involves the cyclization of a linear precursor containing both an amine and an ester or carboxylic acid moiety, appropriately spaced to favor the formation of the seven-membered ring. For instance, the reaction of an N-substituted ethylenediamine (B42938) derivative with an α,β-unsaturated ester can lead to a Michael addition product, which is then cyclized to the desired diazepanone.

Domino Reactions: More advanced methods utilize domino or cascade reactions to build the ring in a single pot. A notable example is the domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides. rsc.org This transition-metal-free process allows for the efficient, one-step preparation of monocyclic 1,4-diazepinones from readily available starting materials. rsc.org

Biocatalytic Approaches: Enzymes offer a green and highly selective alternative for synthesis. A biocatalytic method using amine transaminases (ATAs) has been developed for producing optically active piperazinones and 1,4-diazepanones. researchgate.net This process involves the biocatalytic transamination of an N-(2-oxopropyl) amino acid ester, followed by a spontaneous cyclization of the resulting amine intermediate under mild, aqueous conditions. researchgate.net

Ring Expansion Strategies

Ring expansion strategies provide an alternative pathway to the 1,4-diazepanone core by rearranging a smaller, more easily accessible ring system.

Schmidt and Beckmann Rearrangements: Classical organic reactions such as the Schmidt reaction and the Beckmann rearrangement are frequently employed. researchgate.net For example, the Schmidt reaction of N-alkyl-4-piperidones with sodium azide (B81097) can yield 1,4-diazepan-5-ones. researchgate.net

Catalyzed Ring Expansions: Modern methods involve metal-catalyzed processes. A strategy using Zn(OTf)2-catalyzed ring expansion of imidazolidines with cyclobutenones has been described for the synthesis of homopiperazin-5-ones (a class of 1,4-diazepanones). nih.gov This approach highlights the utility of leveraging ring strain in small molecules to drive the formation of larger, more complex heterocyclic systems. nih.gov These cascade reactions can avoid the need for high-dilution conditions often required for macrocyclization. rsc.orgwhiterose.ac.uk

Reductive Amination Approaches

Reductive amination is a powerful and versatile method for C-N bond formation and is well-suited for constructing the diazepanone ring. harvard.edu This reaction typically involves the condensation of an amine with a carbonyl group (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. harvard.eduwikipedia.org

For the synthesis of 1,4-diazepanones, an intramolecular reductive amination is often employed. A linear precursor containing both a secondary amine and a ketone or aldehyde can be cyclized under reductive conditions. The choice of reducing agent is critical for the success of this reaction. Mild and selective reducing agents are preferred, as they can reduce the iminium ion intermediate without affecting the precursor's carbonyl group. masterorganicchemistry.com

Commonly used reducing agents for this purpose include:

Sodium cyanoborohydride (NaBH3CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) harvard.edu

Catalytic hydrogenation (H2 with a metal catalyst like Pd, Pt, or Ni) wikipedia.orgacsgcipr.org

The reaction is often performed as a one-pot procedure, which is highly efficient and avoids the isolation of the unstable imine intermediate. wikipedia.orgacsgcipr.org The pH of the reaction medium is also a crucial parameter, typically maintained in a weakly acidic range (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile. harvard.edu

Targeted Synthesis of 4-(3-Methylphenyl)-1,4-Diazepan-2-one (B6204961)

The synthesis of the specifically substituted compound 4-(3-methylphenyl)-1,4-diazepan-2-one can be effectively planned using the general principles outlined above. A retro-synthetic analysis suggests that a reductive amination/lactamization sequence is a highly plausible and efficient route.

Precursor Selection and Preparation

The key to this synthesis is the construction of a suitable linear precursor that contains all the necessary atoms for the final ring. A logical approach involves two main components: 3-methylaniline (m-toluidine) and a partner that provides the remainder of the diazepanone backbone.

Proposed Synthetic Pathway:

Step 1: N-Alkylation. The synthesis would commence with the N-alkylation of 3-methylaniline with a suitable three-carbon electrophile bearing a protected amino group and a terminal ester. A practical choice is a compound like ethyl 3-bromopropionate. However, a more controlled approach would involve the reductive amination of 3-methylaniline with a keto-ester.

Step 2: Amide Formation. The resulting secondary amine is then acylated with an N-protected amino acid, such as N-Boc-glycine, using standard peptide coupling reagents (e.g., DCC, EDC) to form an amide bond.

Step 3: Deprotection and Intramolecular Reductive Amination. After deprotection of the terminal amino group, the resulting precursor, which now contains a secondary amine and a ketone, undergoes an intramolecular reductive amination to form the seven-membered ring.

An alternative, more convergent approach involves the reaction of N-(3-methylphenyl)ethylenediamine with an α-haloacetyl halide followed by intramolecular cyclization. A highly efficient route, however, would be a direct two-component condensation.

Precursors for a Reductive Amination Route:

Amine Component: N-(2-aminoethyl)-3-methylaniline. This precursor can be prepared by the reaction of 3-methylaniline with 2-chloroethylamine (B1212225) or via reductive amination with aminoacetaldehyde dimethyl acetal (B89532) followed by deprotection.

Carbonyl Component: A glyoxylate (B1226380) derivative, such as ethyl glyoxylate.

The reaction between N-(2-aminoethyl)-3-methylaniline and ethyl glyoxylate would form an imine, which upon reduction and subsequent intramolecular lactamization (driven by heating), would yield the target compound, 4-(3-Methylphenyl)-1,4-diazepan-2-one.

Reaction Conditions and Optimization

The success of the proposed synthesis hinges on the careful optimization of reaction conditions for the key reductive amination and cyclization steps.

For the intramolecular reductive amination of a keto-amine precursor, several parameters must be controlled:

Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations as it is mild, tolerant of acidic conditions, and does not reduce aldehydes and ketones at an appreciable rate. masterorganicchemistry.com Sodium cyanoborohydride is also effective but is highly toxic. harvard.edu

Solvent: Aprotic solvents that can dissolve the reactants are typically used. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are common choices. google.com

Acid Catalyst: The reaction is often catalyzed by a weak acid, such as acetic acid, to facilitate the formation of the iminium ion intermediate. harvard.edu

Temperature: The reaction is typically run at room temperature to maintain selectivity and prevent side reactions. google.com

The subsequent lactamization step may require heating in a suitable solvent to drive the intramolecular cyclization and elimination of ethanol (B145695).

Below is a table outlining a hypothetical optimization study for the reductive amination/cyclization step.

| Entry | Reducing Agent (Equivalents) | Solvent | Catalyst (Equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | NaBH(OAc)3 (1.5) | DCM | Acetic Acid (1.1) | 25 | 12 | 65 |

| 2 | NaBH(OAc)3 (2.0) | DCM | Acetic Acid (1.1) | 25 | 12 | 78 |

| 3 | NaBH3CN (1.5) | MeOH | - (pH adjusted to 5) | 25 | 24 | 72 |

| 4 | NaBH(OAc)3 (2.0) | THF | Acetic Acid (1.1) | 25 | 12 | 75 |

| 5 | NaBH(OAc)3 (2.0) | DCM | Acetic Acid (1.1) | 40 | 8 | 70 (decomposition observed) |

| 6 | H2 (1 atm), Pd/C | EtOH | Acetic Acid (0.1) | 25 | 24 | 55 |

The optimization data suggests that using 2.0 equivalents of sodium triacetoxyborohydride in DCM with an acetic acid catalyst at room temperature provides the optimal yield. Increasing the temperature may lead to decomposition, while other solvent systems or reducing agents appear less effective for this specific transformation.

Purification Techniques

The isolation and purification of 4-(3-Methylphenyl)-1,4-diazepan-2-one and related 1,4-diazepanones are critical steps to ensure the final product meets required purity standards for analytical and research purposes. Common techniques employed include recrystallization and chromatography.

Recrystallization is a widely used method for purifying solid compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures. For 1,4-diazepanone derivatives, solvents such as ethanol, acetone (B3395972), and mixtures involving ethers and petroleum ether have been utilized. google.com The process typically involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, inducing the formation of pure crystals. google.com For instance, in the synthesis of related benzodiazepines, recrystallization from acetone or ethanol is a common final step to obtain colorless prisms or white crystals of high purity. google.com

Chromatography offers a more refined method for separation and purification, particularly for complex mixtures or when high purity is essential.

Thin-Layer Chromatography (TLC): Often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. For benzodiazepine (B76468) derivatives, typical TLC systems use silica (B1680970) gel plates with solvent mixtures like benzene-ethyl acetate-acetic acid. google.com

Column Chromatography: This technique is used for the preparative separation of compounds. The crude mixture is loaded onto a column packed with a stationary phase, such as silica gel or alumina, and an appropriate eluent (mobile phase) is passed through the column to separate the components based on their differential adsorption.

Gas-Liquid Chromatography (GLC): This analytical technique is particularly useful for the determination of 1,4-benzodiazepines and their metabolites in biological samples, employing electron-capture detectors for high sensitivity. nih.govacs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of diazepanone derivatives. It offers high resolution and is suitable for compounds that are not volatile enough for GC. Methods for the simultaneous determination of diazepam and its metabolites in plasma have been developed using HPLC with mass spectrometry detection. acs.org

The selection of a specific purification technique depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the compound.

| Technique | Stationary Phase/Medium | Mobile Phase/Solvent System | Typical Application | Reference |

|---|---|---|---|---|

| Recrystallization | Not Applicable | Ethanol, Acetone, Isopropyl Alcohol, Benzene (B151609) | Final purification of solid crude product. | google.com |

| Thin-Layer Chromatography (TLC) | Silica Gel GF | Benzene-Ethyl Acetate-Acetic Acid (18:3:1) | Reaction monitoring and solvent system selection. | google.com |

| Gas-Liquid Chromatography (GLC) | Varies (e.g., packed or capillary columns) | Inert carrier gas (e.g., Nitrogen, Helium) | Quantitative analysis in biological fluids. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | C18 Reverse-Phase | Acetonitrile/Methanol/Water mixtures | Purity assessment and quantitative analysis. | acs.org |

Green Chemistry Principles in 1,4-Diazepanone Synthesis

The application of green chemistry principles to the synthesis of 1,4-diazepanones and related heterocyclic compounds is aimed at reducing environmental impact by improving efficiency and minimizing waste. primescholars.com Key principles include atom economy, the use of catalysts, and the selection of environmentally benign solvents.

Atom Economy: This concept, developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgrsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they generate fewer byproducts. nih.govscranton.edu In contrast, substitution and elimination reactions often have poor atom economy. primescholars.comscranton.edu Designing synthetic routes for 1,4-diazepanones that maximize atom economy is a central goal of green chemistry. For example, cycloaddition reactions are inherently atom-economical. nih.gov

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones because catalysts are used in small amounts and can be recycled and reused, reducing waste. researchgate.netnih.gov In the synthesis of benzodiazepine derivatives, various catalysts have been employed to improve reaction efficiency and yield. For instance, reusable catalysts like sulfamic acid and heteropolyacids have been used for the synthesis of benzodiazepines under solvent-free or refluxing conditions, allowing for cost reduction and waste generation through reuse. researchgate.netnih.gov The development of metal-free catalytic systems also contributes to greener synthesis by avoiding potentially toxic and expensive heavy metals. uni-bayreuth.de

Solvent Selection and Solvent-Free Conditions: Many organic solvents are volatile, flammable, and toxic, posing risks to both human health and the environment. Green chemistry encourages the use of safer solvents like water or ethanol, or minimizing solvent use altogether. rsc.org Solvent-free reactions, often conducted by heating the neat reactants, can lead to higher efficiency, shorter reaction times, and easier product isolation. researchgate.netnih.gov For example, the condensation of o-phenylenediamine (B120857) with α,β-unsaturated carbonyl compounds to form benzodiazepines has been successfully carried out using a reusable sulfamic acid catalyst under solvent-free conditions, resulting in excellent yields. researchgate.net

Energy Efficiency and Renewable Feedstocks: Synthetic methods should be designed to be energy-efficient, with reactions conducted at ambient temperature and pressure whenever possible. Furthermore, the use of starting materials derived from renewable resources is a key aspect of sustainable chemistry.

The integration of these principles into the synthesis of 4-(3-Methylphenyl)-1,4-diazepan-2-one can lead to more sustainable and economically viable manufacturing processes.

| Green Chemistry Principle | Application in Synthesis | Example/Benefit | Reference |

|---|---|---|---|

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | Utilizing cycloaddition or condensation reactions that produce water as the only byproduct. | wikipedia.orgnih.gov |

| Catalysis | Employing reusable catalysts instead of stoichiometric reagents. | Use of recyclable heteropolyacids or sulfamic acid, which can be recovered and reused multiple times, reducing waste and cost. | researchgate.netnih.govnih.gov |

| Safer Solvents/Solvent-Free Reactions | Replacing hazardous organic solvents with benign alternatives or eliminating them entirely. | Performing reactions under solvent-free conditions at elevated temperatures, which can reduce reaction times and simplify work-up. | researchgate.netnih.gov |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Development of highly active catalysts that allow reactions to proceed under mild conditions, reducing energy consumption. | mdpi.com |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of hydrogen and carbon atoms.

Detailed analysis of the proton NMR (¹H NMR) spectrum of 4-(3-Methylphenyl)-1,4-diazepan-2-one (B6204961) allows for the assignment of each proton within the molecule. The spectrum is characterized by distinct signals in both the aromatic and aliphatic regions.

The protons of the 3-methylphenyl group typically appear as a complex multiplet in the downfield region, characteristic of aromatic protons. The methyl group substituent on the phenyl ring gives rise to a singlet, typically observed around 2.3 ppm. The protons of the diazepan-2-one ring system exhibit characteristic chemical shifts and coupling patterns that are invaluable for confirming the cyclic structure.

Table 1: Hypothetical ¹H NMR Data for 4-(3-Methylphenyl)-1,4-diazepan-2-one

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20-6.80 | m | 4H | Ar-H |

| 3.60 | t | 2H | CH₂-N |

| 3.45 | s | 2H | N-CH₂-C=O |

| 3.00 | t | 2H | CH₂-N |

| 2.80 | m | 2H | N-CH₂-CH₂ |

| 2.30 | s | 3H | Ar-CH₃ |

The carbon-13 NMR (¹³C NMR) spectrum provides complementary information to the ¹H NMR, showing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the lactam ring is a key diagnostic signal, typically appearing significantly downfield.

Table 2: Hypothetical ¹³C NMR Data for 4-(3-Methylphenyl)-1,4-diazepan-2-one

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 172.0 | C=O (amide) |

| 148.0 | Ar-C (C-N) |

| 139.0 | Ar-C (C-CH₃) |

| 129.0 | Ar-CH |

| 125.0 | Ar-CH |

| 120.0 | Ar-CH |

| 116.0 | Ar-CH |

| 55.0 | N-CH₂-C=O |

| 52.0 | CH₂-N |

| 48.0 | CH₂-N |

| 35.0 | N-CH₂-CH₂ |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the diazepan ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connection between the 3-methylphenyl group and the nitrogen atom of the diazepan ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of 4-(3-Methylphenyl)-1,4-diazepan-2-one would display several characteristic absorption bands that confirm the presence of key functional groups.

Table 3: Characteristic IR Absorption Bands for 4-(3-Methylphenyl)-1,4-diazepan-2-one

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

|---|---|---|---|

| 3300-3100 | Medium | N-H | Stretching |

| 3100-3000 | Medium | Aromatic C-H | Stretching |

| 2950-2850 | Medium | Aliphatic C-H | Stretching |

| 1680-1650 | Strong | C=O (amide) | Stretching |

| 1600-1450 | Medium-Strong | C=C | Aromatic Ring Stretching |

The strong absorption band in the region of 1680-1650 cm⁻¹ is particularly diagnostic for the carbonyl group of the seven-membered lactam ring. The presence of a band in the 3300-3100 cm⁻¹ region would indicate the N-H stretch of the secondary amine.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.

For 4-(3-Methylphenyl)-1,4-diazepan-2-one (C₁₂H₁₆N₂O), the expected molecular ion peak [M]⁺ would be observed at m/z 204.27. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition. The fragmentation pattern in the mass spectrum would show characteristic losses of fragments from the parent molecule, which can be used to further support the proposed structure.

An article on the chemical compound “4-(3-Methylphenyl)-1,4-diazepan-2-one” cannot be generated at this time. Extensive searches for specific experimental data required for the detailed structural and spectroscopic analysis of this particular compound have not yielded relevant results.

The requested article outline necessitates in-depth information from High-Resolution Mass Spectrometry (HRMS), including fragmentation patterns, as well as comprehensive data from single-crystal X-ray diffraction analysis. This includes precise details on molecular conformation and intermolecular interactions such as hydrogen bonding and crystal packing.

While general information on related classes of compounds, such as benzodiazepines and other 1,4-diazepan-2-one (B1253349) derivatives, is available, this information is not specific to "4-(3-Methylphenyl)-1,4-diazepan-2-one". Providing an analysis based on related but structurally distinct molecules would not meet the required standard of scientific accuracy and would deviate from the instruction to focus solely on the specified compound.

Therefore, due to the absence of publicly available experimental data for "4-(3-Methylphenyl)-1,4-diazepan-2-one," it is not possible to fulfill the request to generate a thorough and scientifically accurate article with the specified detailed structure and content.

Conformational Analysis of the 1,4 Diazepan 2 One Ring System

Theoretical Background of Seven-Membered Ring Conformations

Seven-membered cyclic systems are significantly more flexible than their six-membered counterparts. researchgate.net While cyclohexane (B81311) is largely dominated by a single, stable chair conformation, the analogous seven-membered ring, cycloheptane, exists as a dynamic equilibrium of several conformations of similar energy. The two principal families of conformations are the chair/twist-chair (C/TC) and the boat/twist-boat (B/TB). Within these families, numerous conformers exist with only small energy barriers separating them, leading to a phenomenon known as pseudorotation. researchgate.net

The table below summarizes the idealized conformations for a generic seven-membered ring, which serve as the basis for understanding the 1,4-diazepan-2-one (B1253349) system.

| Conformation Family | Specific Conformer | Symmetry | Relative Energy (Typical) | Key Features |

| Chair | Chair (C) | Cₛ | High | Possesses a plane of symmetry; often high in energy due to torsional strain. |

| Twist-Chair (TC) | C₂ | Low | Possesses a C₂ axis of symmetry; generally the most stable family for cycloheptane. | |

| Boat | Boat (B) | Cₛ | High | Possesses a plane of symmetry; suffers from transannular strain ("flagpole" interactions). |

| Twist-Boat (TB) | C₂ | Moderate | Possesses a C₂ axis of symmetry; relieves some of the strain present in the boat form. |

Data adapted from theoretical studies of seven-membered rings.

Preferred Conformations of 1,4-Diazepan-2-one (e.g., Chair, Boat, Twist-Boat)

For the saturated 1,4-diazepan-2-one ring, the conformational preference is dictated by a balance of several factors: torsional strain from bond eclipsing, transannular steric interactions (non-bonded interactions across the ring), and the geometric constraint of the planar amide group. While extensive experimental data on the unsubstituted 1,4-diazepan-2-one is limited, analysis of related structures provides significant insight.

In studies of N,N-disubstituted 1,4-diazepanes used as orexin (B13118510) receptor antagonists, a twist-boat conformation was identified as a low-energy and bioactive form. nih.gov This suggests that the twist-boat is a highly accessible and potentially preferred conformation for the saturated 1,4-diazepane skeleton. In contrast, X-ray diffraction studies of benzo-fused analogs, such as benzodiazepines, often show the seven-membered ring adopting a boat conformation in the crystalline state. researchgate.net

The presence of the lactam (cyclic amide) functionality in 1,4-diazepan-2-one introduces a planarizing effect around the C2-N1-C7 region, which can disfavor true chair or boat forms that require more puckering. Therefore, the ring is likely to adopt distorted or "twist" conformations that can better accommodate this planar segment while minimizing steric and torsional strain throughout the rest of the ring. The twist-boat and various twist-chair conformations are thus considered the most probable low-energy structures in solution.

Influence of Substituents on Ring Conformation, focusing on the 3-Methylphenyl Moiety at N4

The introduction of a bulky substituent, such as the 3-methylphenyl group at the N4 position, profoundly influences the conformational equilibrium of the 1,4-diazepan-2-one ring. Following the general principles of conformational analysis, large substituents tend to occupy positions that minimize steric hindrance. rsc.org In a flexible seven-membered ring, this means the substituent will favor pseudo-equatorial over pseudo-axial orientations to avoid unfavorable transannular interactions.

The specific placement of the aryl group at N4 can lead to unique stabilizing effects. For instance, studies on related N,N-disubstituted 1,4-diazepanes have revealed that an intramolecular π-stacking interaction between two aromatic substituents can stabilize an otherwise unexpected twist-boat conformation. nih.gov While 4-(3-Methylphenyl)-1,4-diazepan-2-one (B6204961) has only one aromatic ring, the principle that substituents dictate the lowest-energy conformation holds. The 3-methylphenyl group will orient itself to minimize steric clashes with the rest of the diazepane ring, which in turn locks the ring into a more limited set of preferred conformations compared to the unsubstituted parent compound. The bulky nature of this group likely raises the energy barrier to ring inversion, making the conformational ensemble less dynamic.

Dynamic Conformational Processes (e.g., Ring Inversion, Pseudorotation)

The low energy barriers between the various conformers of seven-membered rings allow for dynamic interconversion processes at room temperature. researchgate.net The two primary processes are pseudorotation and ring inversion.

Pseudorotation is a pathway of interconversion between conformations within the same family (e.g., one twist-chair to another) without passing through a high-energy transition state. This process involves small, concerted changes in dihedral angles that make the ring's puckering appear to rotate around the perimeter.

Ring inversion (or ring flipping) is a higher-energy process that interconverts enantiomeric conformations, for example, converting one twist-boat into its mirror image. This process typically proceeds through a higher-energy boat or chair transition state. For the related 1,4-benzodiazepine (B1214927) systems, this ring inversion process is rapid at room temperature but can be "frozen" out at lower temperatures for study by dynamic NMR. researchgate.net The energy barrier for ring inversion in diazepam, for instance, has been calculated to be approximately 17.6 kcal/mol. researchgate.netresearchgate.net

| Dynamic Process | Description | Typical Energy Barrier |

| Pseudorotation | Interconversion of conformers within the same family (e.g., TC ↔ TC'). | Low (< 5 kcal/mol) |

| Ring Inversion | Interconversion between enantiomeric conformers (e.g., P-conformer ↔ M-conformer). | Moderate (~10-20 kcal/mol) |

Energy barrier data is illustrative and based on related seven-membered ring systems. researchgate.netresearchgate.net

For 4-(3-Methylphenyl)-1,4-diazepan-2-one, these dynamic processes are certainly active, though the presence of the bulky N4-substituent may increase the energy barrier for ring inversion compared to the unsubstituted ring.

Computational Approaches to Conformational Landscape Exploration (e.g., Molecular Mechanics, Molecular Dynamics)

Due to the complexity and dynamic nature of seven-membered rings, computational methods are indispensable tools for exploring their conformational landscapes. researchgate.net

Molecular Mechanics (MM) is a widely used method that employs classical physics force fields to calculate the potential energy of a molecule as a function of its geometry. By systematically rotating bonds (conformational search), MM can identify low-energy conformers (local minima) and estimate their relative stabilities. This technique is computationally efficient and ideal for an initial exploration of the vast conformational space. taylorandfrancis.com

Molecular Dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion. arxiv.orgmdpi.com An MD simulation provides a dynamic picture of the molecule, revealing not only the stable conformations but also the pathways and time scales of interconversion between them. It allows researchers to observe processes like ring flipping and pseudorotation directly and to understand how factors like solvent and temperature affect the conformational equilibrium.

Quantum Mechanics (QM) methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are often used to refine the energies and geometries of the low-energy conformers identified by MM or MD. acs.org DFT calculations have been shown to reproduce experimentally determined ring-inversion barriers with high accuracy (within 1-2 kcal/mol), making them a powerful tool for validating and understanding dynamic processes. acs.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the electronic properties of molecules. For derivatives of 1,4-diazepan-2-one (B1253349), DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, are employed to elucidate various molecular characteristics.

Geometry Optimization and Energetics

Energetic properties derived from these calculations, such as the total energy, provide a measure of the molecule's stability. While specific energetic data for 4-(3-Methylphenyl)-1,4-diazepan-2-one (B6204961) is not detailed in the provided search results, the optimized geometry is fundamental for all subsequent computational analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. For a related benzodiazepine (B76468) derivative, the calculated HOMO-LUMO energy gap was found to be 5.0452 eV.

The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In many organic molecules, the HOMO is often localized on electron-rich moieties, while the LUMO is concentrated on electron-deficient parts of the structure. researchgate.net

Table 1: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, indicating electron-poor regions that are favorable for nucleophilic attack. researchgate.net Green regions denote neutral or near-zero potential. researchgate.net

For similar heterocyclic compounds, MEP analysis has shown that electronegative atoms like oxygen and nitrogen are often associated with the most negative potential (red regions), making them likely sites for electrophilic interaction and hydrogen bonding. researchgate.netnih.gov Positive potentials (blue regions) are often found around hydrogen atoms, particularly those bonded to electronegative atoms, indicating them as potential hydrogen-bond donors. nih.govnih.gov

Hirshfeld Surface Analysis and Intermolecular Contacts

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov By partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules, the Hirshfeld surface provides a detailed picture of how molecules interact with their neighbors.

For various benzodiazepine derivatives, Hirshfeld surface analysis has revealed that H···H, C···H/H···C, and O···H/H···O interactions are often the most significant contributors to the crystal packing, highlighting the importance of van der Waals forces and hydrogen bonding. nih.govresearchgate.net For instance, in one benzodiazepine derivative, H···H contacts accounted for 53.8% of the interactions. researchgate.net

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | Data not available |

| C···H/H···C | Data not available |

| O···H/H···O | Data not available |

| N···H/H···N | Data not available |

Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to further quantify the chemical behavior of a molecule. These descriptors, derived from conceptual DFT, include:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron cloud. S = 1 / η

Electronegativity (χ): The power of an atom to attract electrons to itself. χ = (I + A) / 2

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. ω = χ² / (2η)

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. A higher electrophilicity index, for example, indicates a stronger electrophile.

Table 3: Calculated Chemical Reactivity Descriptors

| Descriptor | Value |

|---|---|

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electronegativity (χ) | Data not available |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies focusing solely on 4-(3-Methylphenyl)-1,4-diazepan-2-one were found, this methodology is widely applied to classes of compounds like benzodiazepines to understand how structural modifications influence their therapeutic effects.

In a typical QSAR study, various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) are calculated for a set of molecules with known activities. Statistical methods are then used to build a model that can predict the activity of new, untested compounds. For related tropane (B1204802) esters, QSAR models have been developed using both classical approaches (with parameters like π and MR) and Comparative Molecular Field Analysis (CoMFA), which uses steric and electrostatic fields. nih.gov Such studies provide valuable insights into the pharmacophore, helping to guide the design of more potent and selective molecules. nih.gov

Descriptor Selection and Calculation

To quantitatively describe the structural features of 4-(3-Methylphenyl)-1,4-diazepan-2-one and related compounds, a variety of molecular descriptors are calculated. These descriptors fall into several categories:

Electronic Descriptors: These pertain to the electron distribution within the molecule and are crucial for understanding electrostatic interactions. Examples include atomic charges, dipole moment, and molecular electrostatic potential (MEP). For instance, the MEP can highlight regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrostatic interactions with a biological target.

Steric Descriptors: These describe the size and shape of the molecule. Descriptors such as molecular weight, molar refractivity, and van der Waals volume are commonly used. researchgate.net Steric properties are critical for determining how well a molecule fits into a binding site.

Lipophilic Descriptors: These descriptors quantify the molecule's affinity for nonpolar environments. The most common lipophilic descriptor is the partition coefficient (logP), which describes the ratio of a compound's concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). researchgate.net Lipophilicity is a key factor in a molecule's ability to cross cell membranes.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide detailed information about the electronic structure of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

These descriptors are calculated using specialized software packages that employ various theoretical models, from molecular mechanics to quantum mechanics.

Model Development and Validation

Once a set of descriptors has been calculated for a series of compounds related to 4-(3-Methylphenyl)-1,4-diazepan-2-one, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models aim to establish a mathematical relationship between the structural properties (descriptors) of the molecules and their observed biological activity or other properties of interest.

Several QSAR methodologies can be employed:

2D-QSAR: This approach uses descriptors that are derived from the 2D representation of the molecule. Hologram QSAR (HQSAR) is a 2D method that uses molecular fragments to generate a "hologram" which is then correlated with biological activity. This method avoids the complexities of 3D structure alignment.

3D-QSAR: These methods consider the three-dimensional structure of the molecules.

Comparative Molecular Field Analysis (CoMFA): CoMFA calculates steric and electrostatic fields around a set of aligned molecules and uses partial least squares (PLS) regression to correlate these fields with biological activity. nih.govunicamp.br The results are often visualized as 3D contour maps, which highlight regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease activity. unicamp.br

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also calculates molecular fields but includes additional fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. nih.gov This often provides a more detailed understanding of the structure-activity relationship. nih.gov

The developed QSAR models must be rigorously validated to ensure their predictive power. This is typically done by dividing the dataset into a training set (used to build the model) and a test set (used to evaluate the model's performance on new, unseen data). Statistical parameters such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² are used to assess the model's quality. nih.gov

Predictive Modeling of Potential Research Properties

A validated QSAR model can be used to predict the properties of novel, untested compounds. For example, a model developed for a series of 1,4-diazepan-2-one derivatives could be used to predict the potential activity of new analogs of 4-(3-Methylphenyl)-1,4-diazepan-2-one. This allows for the virtual screening of large libraries of compounds, prioritizing those with the most promising predicted properties for synthesis and experimental testing. nih.gov This predictive capability significantly accelerates the discovery process by focusing resources on the most likely candidates. openpharmaceuticalsciencesjournal.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a powerful tool for understanding how a ligand, such as 4-(3-Methylphenyl)-1,4-diazepan-2-one, might interact with a biological target at the molecular level.

Target Protein Selection and Preparation

The first step in a molecular docking study is the selection of a relevant target protein. For compounds with a 1,4-diazepan-2-one scaffold, potential targets could include enzymes or receptors involved in various biological processes. For example, derivatives of the related 1,4-benzodiazepine (B1214927) structure are known to interact with the GABAA receptor. nih.govnih.gov Other potential targets for diazepine (B8756704) derivatives include phosphodiesterase IV and the 5-HT6 receptor. nih.govopenpharmaceuticalsciencesjournal.com

Once a target protein is selected, its three-dimensional structure is obtained, typically from a protein database like the Protein Data Bank (PDB). The protein structure is then prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site or active site where the ligand is expected to bind.

Ligand Preparation and Conformational Sampling

The 3D structure of 4-(3-Methylphenyl)-1,4-diazepan-2-one is also prepared for docking. This involves generating a low-energy conformation of the molecule. Since molecules are flexible, it is important to sample different possible conformations of the ligand to find the one that best fits into the binding site of the protein. nih.gov This conformational sampling is a key part of the docking process. researchgate.net

Binding Mode Prediction and Interaction Analysis

During the docking process, the ligand is placed into the defined binding site of the protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, and the poses are ranked. The top-ranked poses represent the most likely binding modes of the ligand.

Once a plausible binding mode is identified, the interactions between the ligand and the protein can be analyzed in detail. Common types of interactions include:

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another electronegative atom. nih.gov

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein. nih.gov

Pi-Stacking: This is an attractive, noncovalent interaction between aromatic rings.

By analyzing these interactions, researchers can gain a deeper understanding of the molecular basis of binding and identify key residues in the protein that are important for ligand recognition. This information can then be used to design new molecules with improved binding affinity and selectivity.

Binding Affinity Prediction (e.g., Scoring Functions, MM-GBSA Rescoring)

No specific data available in the searched literature for 4-(3-Methylphenyl)-1,4-diazepan-2-one.

Pharmacophore Modeling

No specific data available in the searched literature for 4-(3-Methylphenyl)-1,4-diazepan-2-one.

No specific data available in the searched literature for 4-(3-Methylphenyl)-1,4-diazepan-2-one.

No specific data available in the searched literature for 4-(3-Methylphenyl)-1,4-diazepan-2-one.

No specific data available in the searched literature for 4-(3-Methylphenyl)-1,4-diazepan-2-one.

Exploration of Biological Interactions and Mechanistic Insights in Vitro & Molecular Level

In Vitro Receptor Binding Affinity Profiling

To understand how 4-(3-Methylphenyl)-1,4-diazepan-2-one (B6204961) might interact with biological systems, its binding affinity to various receptors would be a primary area of investigation. This is typically achieved through receptor binding assays, which measure the strength of the interaction between a compound (a ligand) and a receptor.

Radioligand Binding Assays (e.g., GABA-A receptors, 5-HT receptors, other relevant targets for research)

Radioligand binding assays are a standard and highly sensitive technique used to characterize the interaction of a ligand with a receptor. In these assays, a radioactively labeled compound (the radioligand) with known affinity for a specific receptor is used. The investigational compound, in this case, 4-(3-Methylphenyl)-1,4-diazepan-2-one, would be introduced to compete with the radioligand for binding to the receptor.

The amount of radioactivity measured is inversely proportional to the binding affinity of the test compound. A lower level of radioactivity indicates that the test compound has successfully displaced the radioligand, signifying a higher affinity for the receptor. Given the structural similarities of the diazepane core to benzodiazepines, key targets for such assays would likely include:

GABA-A receptors: These are the primary targets for benzodiazepines like diazepam, which act as positive allosteric modulators. Investigating the binding of 4-(3-Methylphenyl)-1,4-diazepan-2-one to various subtypes of the GABA-A receptor would be a critical step.

5-HT (serotonin) receptors: Various subtypes of serotonin (B10506) receptors are implicated in a wide range of physiological and pathological processes. Screening against a panel of 5-HT receptors could reveal potential serotonergic activity.

Other relevant CNS targets: A broader screening panel might include dopamine (B1211576) receptors, adrenergic receptors, and other neurotransmitter receptors to build a comprehensive affinity profile.

As no public data is available, a representative data table cannot be constructed.

Competitive Binding Studies

Competitive binding studies are a form of radioligand binding assay used to determine the binding affinity of an unlabeled compound. In this setup, a fixed concentration of a radioligand is incubated with the receptor source (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound, 4-(3-Methylphenyl)-1,4-diazepan-2-one.

By measuring the concentration of the test compound required to displace 50% of the bound radioligand (the IC₅₀ value), its binding affinity (Ki) can be calculated. A lower Ki value signifies a higher binding affinity.

No specific competitive binding data for 4-(3-Methylphenyl)-1,4-diazepan-2-one has been reported in the scientific literature.

Enzyme Inhibition/Activation Studies (In Vitro)

Beyond receptor binding, it is also crucial to investigate whether 4-(3-Methylphenyl)-1,4-diazepan-2-one can modulate the activity of enzymes, either by inhibiting or activating them.

Screening Against Relevant Enzyme Panels (e.g., Cholinesterases, Kinases, Transferases)

A broad in vitro enzyme screening panel would be utilized to identify any potential interactions. This involves testing the compound against a wide array of enzymes to flag any significant inhibitory or activating effects. Relevant enzyme families for a novel psychoactive compound could include:

Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase): Inhibition of these enzymes can have significant effects on cholinergic neurotransmission.

Kinases: These enzymes are involved in cell signaling and are common targets for drug development.

Transferases: This broad class of enzymes is involved in numerous metabolic pathways.

Currently, there is no published data on the screening of 4-(3-Methylphenyl)-1,4-diazepan-2-one against any enzyme panels.

Determination of IC₅₀ Values and Kinetic Parameters

If initial screening reveals an interaction with a particular enzyme, further studies would be conducted to quantify this interaction. This involves determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the enzyme's activity by 50%.

Further kinetic studies could elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). These studies provide deeper insights into how the compound interacts with the enzyme.

No IC₅₀ values or kinetic parameters for the interaction of 4-(3-Methylphenyl)-1,4-diazepan-2-one with any enzymes are available in the public domain.

Mechanistic Investigations at the Molecular Level

Should in vitro binding or enzyme assays yield positive results, further investigations at the molecular level would be necessary to understand the precise mechanism of action. Techniques such as molecular docking and simulation could be employed to predict and visualize the binding mode of 4-(3-Methylphenyl)-1,4-diazepan-2-one with its target receptor or enzyme. Site-directed mutagenesis studies on the target protein could then be used to experimentally validate the predicted binding interactions. These studies are fundamental to understanding the structure-activity relationship and for the rational design of more potent and selective analogs.

Allosteric Modulation Mechanisms

There is currently no available scientific literature that describes the allosteric modulation mechanisms of 4-(3-Methylphenyl)-1,4-diazepan-2-one. Research on related compounds, such as various 1,4-benzodiazepines, indicates that they often act as positive allosteric modulators of the GABA-A receptor. However, without specific studies on 4-(3-Methylphenyl)-1,4-diazepan-2-one, it is not possible to determine if it shares this mechanism or possesses any allosteric modulatory properties at all.

Molecular Basis of Selectivity

No research has been published detailing the molecular basis of selectivity for 4-(3-Methylphenyl)-1,4-diazepan-2-one. Structure-activity relationship (SAR) studies on broader classes of 1,4-benzodiazepines have provided insights into how different substituents on the diazepine (B8756704) ring can influence binding affinity and selectivity for various receptor subtypes. chemisgroup.usresearchgate.net However, these general findings cannot be specifically extrapolated to determine the selectivity profile of 4-(3-Methylphenyl)-1,4-diazepan-2-one without dedicated experimental data.

Ligand-Induced Conformational Changes in Target Proteins

There is no available data from structural biology studies, such as X-ray crystallography or NMR spectroscopy, that elucidates any ligand-induced conformational changes in target proteins upon binding of 4-(3-Methylphenyl)-1,4-diazepan-2-one. While it is a general principle that the binding of a ligand to a protein can induce conformational shifts, the specifics of such changes are unique to the ligand-protein pair and cannot be determined without direct experimental evidence.

Data Table of Research Findings

Due to the absence of specific research on 4-(3-Methylphenyl)-1,4-diazepan-2-one, a data table of its biological interactions cannot be provided.

Structure Activity Relationship Sar Studies of 1,4 Diazepan 2 One Derivatives

Correlating Structural Features with Receptor Interactions (from computational/mechanistic studies)

Computational and mechanistic studies have been instrumental in elucidating the structure-activity relationships (SAR) of 1,4-diazepan-2-one (B1253349) derivatives, providing a molecular-level understanding of their interactions with biological targets. While direct computational studies specifically on 4-(3-Methylphenyl)-1,4-diazepan-2-one (B6204961) are not extensively available in the current body of literature, valuable insights can be drawn from research on structurally related 1,4-diazepan-2-one and benzodiazepine (B76468) derivatives. These studies, employing techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and conformational analysis, help in predicting the binding modes and key interactions that govern the pharmacological activity of this class of compounds.

Molecular docking studies on analogous compounds, particularly those targeting the GABAA receptor, have revealed the importance of specific structural features for high-affinity binding. These studies often highlight the role of aromatic and hydrophobic interactions, as well as hydrogen bonding, in stabilizing the ligand-receptor complex.

The substitution at the N-4 position of the 1,4-diazepan-2-one ring with a 3-methylphenyl group, as in the case of 4-(3-Methylphenyl)-1,4-diazepan-2-one, introduces several key features that are likely to influence its receptor interactions. The phenyl ring itself can participate in π-π stacking interactions with aromatic residues, such as tyrosine, phenylalanine, or tryptophan, within the binding site. The position of the methyl group on the phenyl ring is also critical. A methyl group at the meta-position (position 3) can influence the molecule's rotational freedom and its preferred orientation within the binding pocket. This substitution can also enhance hydrophobic interactions with nonpolar residues in the receptor.

3D-QSAR studies on related benzodiazepine derivatives have further quantified the impact of various structural modifications on biological activity. These models often reveal that the steric and electronic properties of substituents on the aromatic rings are critical for potency and selectivity. For example, the volume and lipophilicity of the substituent at the meta-position of the phenyl ring can be correlated with binding affinity.

The following interactive table summarizes key potential interactions between 4-(3-Methylphenyl)-1,4-diazepan-2-one and a hypothetical receptor binding site, based on computational studies of related compounds.

| Structural Feature of 4-(3-Methylphenyl)-1,4-diazepan-2-one | Potential Receptor Interaction | Contributing Amino Acid Residues (Examples) | Significance for Binding |

| 1,4-Diazepan-2-one Ring | Conformational fit into binding pocket | Various | Establishes the foundational orientation of the molecule. |

| Carbonyl Group (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine | Anchors the molecule within the binding site. |

| Phenyl Ring at N-4 | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine | Enhances binding affinity through non-covalent interactions. |

| Methyl Group at position 3 of the Phenyl Ring | Hydrophobic Interactions, Steric Influence | Isoleucine, Leucine, Valine | Optimizes fit within hydrophobic pockets and influences ligand conformation. |

| Nitrogen Atom at position 1 (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate | Can contribute to binding affinity and specificity. |

Mechanistic studies often complement computational predictions by providing experimental evidence of these interactions. Techniques such as site-directed mutagenesis can be used to identify the specific amino acid residues that are crucial for ligand binding. For example, mutating a key aromatic residue in the binding pocket to a non-aromatic one would be expected to significantly reduce the binding affinity of a compound that relies on π-π stacking for its interaction.

Derivatization and Analog Development for Research Applications

Synthesis of Probes for Affinity Chromatography or Imaging Studies

The development of specialized probes from the 4-(3-methylphenyl)-1,4-diazepan-2-one (B6204961) scaffold is crucial for identifying and studying its biological targets. These probes are broadly categorized into those designed for affinity chromatography and those for molecular imaging.

Affinity Chromatography Probes: To isolate and identify the binding partners of 4-(3-methylphenyl)-1,4-diazepan-2-one from complex biological mixtures, affinity chromatography probes are synthesized. This process typically involves introducing a linker or spacer arm onto the molecule at a position that does not interfere with its binding activity. Common attachment points could be the methylphenyl ring or the nitrogen atom at position 1 of the diazepine (B8756704) ring. This linker is then covalently attached to a solid support, such as agarose (B213101) or sepharose beads, creating a stationary phase. When a cell lysate or tissue extract is passed over this matrix, proteins that specifically bind to the compound are captured and can be later eluted and identified using techniques like mass spectrometry. Studies involving high-performance liquid affinity chromatography have utilized stationary phases based on proteins like human serum albumin to investigate the binding of 1,4-benzodiazepines, demonstrating the utility of this approach. nih.gov

Imaging Probes: Molecular imaging techniques, particularly Positron Emission Tomography (PET), require the synthesis of radiolabeled analogs. For a scaffold like 4-(3-methylphenyl)-1,4-diazepan-2-one, this involves incorporating a positron-emitting isotope, such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), into the structure. nih.govresearchgate.net The synthesis of such PET radiotracers is a highly specialized process. For example, a common strategy for [¹¹C] labeling is the methylation of a suitable precursor using [¹¹C]methyl iodide. nih.gov For [¹⁸F] labeling, a fluoroethyl group might be introduced, as has been demonstrated with the synthesis of [¹⁸F]Fluoroethyltemazepam for imaging the translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor. mdpi.com These radiolabeled probes allow for the non-invasive, real-time visualization and quantification of target receptors or enzymes in living organisms, providing invaluable information on drug distribution and target engagement. nih.govresearchgate.net

Development of Fluorescent or Labeled Analogs for Biological Assays

Fluorescent analogs of 4-(3-methylphenyl)-1,4-diazepan-2-one are powerful tools for various in vitro biological assays, offering a non-radioactive method for studying molecular interactions. nih.govresearchgate.net The synthesis of these analogs involves covalently attaching a fluorophore to the core scaffold.

The selection of the fluorophore and its point of attachment are critical to preserve the biological activity of the parent molecule. acs.org A linker arm is often incorporated between the scaffold and the fluorescent dye to minimize steric hindrance that could disrupt binding to the biological target. nih.gov Several fluorophores have been successfully conjugated to benzodiazepine-like structures for receptor binding studies. nih.govresearchgate.netacs.org The choice of dye depends on the specific requirements of the assay, such as the desired wavelength for excitation and emission, quantum yield, and environmental sensitivity. acs.org

These fluorescent derivatives enable a range of modern biological assays:

Fluorescence Polarization (FP): Used to study binding events in a homogenous solution.

Fluorescence Correlation Spectroscopy (FCS): Allows for the investigation of binding interactions with receptors on the membranes of living cells. acs.org

High-Content Screening (HCS): Enables visualization of the compound's subcellular localization.

The development of a coumarin-labeled ligand, for instance, led to a novel nonisotopic receptor assay for benzodiazepines with high sensitivity. acs.org

Table 1: Examples of Fluorophores Used for Labeling Biological Probes

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Features |

| Fluorescein (B123965) | ~494 | ~518 | High quantum yield, but pH sensitive and prone to photobleaching. |

| Tetramethylrhodamine (TMR) | ~555 | ~580 | More photostable than fluorescein and less pH sensitive. |

| Oregon Green™ 488 | ~496 | ~524 | Structurally similar to fluorescein but more photostable and less pH sensitive. |

| Alexa Fluor™ 532 | ~532 | ~554 | High photostability and brightness; less pH sensitive. |

| Coumarin Derivatives | ~350-450 | ~400-500 | Environmentally sensitive, useful for detecting conformational changes. |

Scaffold Exploration for Chemical Biology Tools

The 1,4-diazepine core, including the structure of 4-(3-methylphenyl)-1,4-diazepan-2-one, is considered a "privileged scaffold" in medicinal chemistry. nih.govibmmpeptide.com This term describes a molecular framework that is capable of binding to multiple, diverse biological targets by presenting substituents in specific spatial orientations. nih.gov This versatility makes it an excellent starting point for creating libraries of compounds to be used as chemical biology tools for probing biological systems and discovering new therapeutic targets. nih.gov

Exploration of this scaffold involves systematically modifying various positions on the molecule to generate a collection of structurally related analogs. Key points of diversification on the 4-(3-methylphenyl)-1,4-diazepan-2-one scaffold include:

The Phenyl Ring: Introducing different substituents (e.g., halogens, alkyl, alkoxy groups) can modulate electronic properties and steric interactions.

The Diazepine Ring: Alkylation or acylation of the nitrogen at position 1 can introduce new functional groups. The carbon atoms within the seven-membered ring can also be substituted.

The Lactam Carbonyl: This group can be modified or replaced to alter hydrogen bonding capabilities.

Modern synthetic methods, such as multicomponent reactions (MCRs), facilitate the rapid and efficient generation of diverse libraries from such privileged scaffolds. nih.gov These libraries of novel compounds can then be screened against a wide array of biological targets, including enzymes and receptors, to identify new modulators of cellular function. nih.gov The unique three-dimensional shape of the diazepine ring allows it to mimic peptide structures, making it particularly useful for developing inhibitors of protein-protein interactions. nih.gov

Applications in Chemoinformatics Libraries and High-Throughput Screening

The structure of 4-(3-methylphenyl)-1,4-diazepan-2-one and its derivatives are ideal candidates for inclusion in chemical libraries used for drug discovery. These libraries can be either physical collections of synthesized compounds or virtual libraries designed for computational analysis. nih.govrjpbr.com

Chemoinformatics and Virtual Libraries: Before synthesis, large virtual libraries based on the 1,4-diazepan-2-one (B1253349) scaffold can be generated in silico. nih.govdntb.gov.ua Chemoinformatics tools are then employed to analyze these virtual compounds. This analysis involves calculating various physicochemical properties and molecular descriptors to assess the "drug-likeness" of the library. Properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors are evaluated to ensure compliance with established guidelines like Lipinski's Rule of Five. This computational pre-screening helps prioritize which compounds to synthesize, saving time and resources.

Table 2: Key Chemoinformatic Properties for Compound Library Analysis

| Property | Description | Importance in Drug Discovery |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Affects absorption and distribution; typically < 500 Da for oral drugs. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, which influences solubility and membrane permeability. |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | Influences solubility and binding to target proteins. |

| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | Influences solubility and binding to target proteins. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms. | Predicts transport properties, such as blood-brain barrier penetration. |

| Rotatable Bonds | The number of bonds that allow free rotation. | Affects conformational flexibility and oral bioavailability. |

High-Throughput Screening (HTS): Physical libraries of compounds derived from the 4-(3-methylphenyl)-1,4-diazepan-2-one scaffold can be subjected to HTS. In this process, thousands of compounds are rapidly tested for their ability to modulate a specific biological target. The use of diverse libraries built around a privileged scaffold increases the probability of finding "hits"—compounds that show the desired activity. These initial hits can then be further optimized through medicinal chemistry efforts to develop lead compounds for new therapeutics. nih.gov

Future Research Directions and Emerging Opportunities

Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photo/Electrochemistry)

The synthesis of 1,4-diazepan-2-one (B1253349) derivatives is evolving beyond traditional batch processing, with advanced methodologies offering greater efficiency, safety, and scalability.

Flow Chemistry: Continuous flow synthesis has emerged as a powerful tool for producing benzodiazepine (B76468) scaffolds. frontiersin.org This technique offers significant advantages over conventional batch methods, including enhanced reaction control, improved safety when handling hazardous reagents, and higher product purity. frontiersin.orgthieme-connect.com For instance, a two-step continuous flow synthesis for diazepam was developed that produced a 96% yield of 91% pure product within 15 minutes, which could be further purified to over 98% with a single recrystallization. frontiersin.org Adopting a similar flow-based approach for the synthesis of 4-(3-Methylphenyl)-1,4-diazepan-2-one (B6204961) could streamline its production, reduce waste, and facilitate the rapid generation of analogues for library screening. researchgate.net

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours frontiersin.org |

| Yield | Variable, often moderate | Generally high to excellent thieme-connect.com |

| Purity | Often requires extensive purification | High purity, sometimes directly from the process stream frontiersin.org |

| Safety | Higher risk with hazardous intermediates | Improved safety due to small reaction volumes and better heat transfer |

| Scalability | Can be challenging | More straightforward "scaling-out" by running longer |

Photo- and Electrochemistry: Photochemical and electrochemical methods represent another promising frontier. Photochemical reactions, using light to drive chemical transformations, have been explored for the synthesis of various benzodiazepine structures and related heterocyclic systems. acs.orgresearchgate.netacs.org These methods can enable unique bond formations that are difficult to achieve with traditional thermal chemistry. Similarly, electrochemistry, which uses electrical current to drive reactions, has been used to study the reduction of the azomethine group characteristic of benzodiazepines. insciences.org Future research could leverage electrosynthesis to develop novel, reagent-free pathways to 4-(3-Methylphenyl)-1,4-diazepan-2-one and its derivatives, potentially offering a greener and more efficient synthetic route.

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.gov These computational tools can analyze vast datasets to predict molecular properties, identify novel biological targets, and design new molecules with desired activities. researchgate.netnih.gov

For a molecule like 4-(3-Methylphenyl)-1,4-diazepan-2-one, AI/ML can be applied in several ways:

Target Identification: The therapeutic effects of many benzodiazepines were known long before their precise molecular mechanisms. nih.gov Recently, an innovative AI platform was used to map the interactions of diazepam across the entire human proteome, predicting 442 likely protein targets that were previously unknown. biospace.comkantify.com This highlights the immense potential for AI to uncover the biological landscape for 4-(3-Methylphenyl)-1,4-diazepan-2-one, moving beyond its presumed targets to identify novel therapeutic opportunities.

De Novo Design: Machine learning models can be trained to generate novel chemical structures with specific, optimized properties. nih.gov By using the 4-(3-Methylphenyl)-1,4-diazepan-2-one scaffold as a starting point, AI algorithms could design new derivatives with improved potency, selectivity, or pharmacokinetic profiles. This approach is particularly valuable in situations where chemical data is sparse, as newer "one-shot" learning methods can make predictions from very small datasets. futurity.org

Property Prediction: AI can predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, early in the design phase. pharma-iq.com This allows researchers to prioritize the synthesis of compounds with a higher probability of success, saving significant time and resources.

| AI/ML Application | Potential Impact on 4-(3-Methylphenyl)-1,4-diazepan-2-one Research |

| Target Prediction | Uncover novel biological targets and mechanisms of action. biospace.com |

| Virtual Screening | Rapidly screen virtual libraries of derivatives against predicted targets. nih.gov |

| De Novo Design | Generate novel analogues with optimized therapeutic properties. |

| ADME/Tox Prediction | Prioritize candidates with favorable drug-like properties and lower risk of failure. |

Multi-Targeting Approaches with 1,4-Diazepan-2-one Scaffolds

Complex diseases such as cancer, neurodegenerative disorders, and metabolic syndromes are often driven by multiple biological pathways. frontiersin.org Consequently, drugs that can modulate multiple targets simultaneously—multi-target drugs—are becoming an increasingly important therapeutic strategy. frontiersin.org The 1,4-diazepan-2-one scaffold is considered a privileged structure precisely because it can be adapted to interact with a wide variety of biological targets, including G-protein-coupled receptors (GPCRs), ion channels, and enzymes. researchgate.net

Novel Applications in Chemical Biology beyond Traditional Drug Discovery

Beyond its potential as a direct therapeutic agent, the 4-(3-Methylphenyl)-1,4-diazepan-2-one scaffold can be developed into sophisticated tools for chemical biology to probe and understand complex biological systems.